

using CAS 1000576-28-2 in fragment-based drug discovery

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Compound of Interest

Compound Name: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid

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An Application Guide for the Use of CAS 1000576-28-2 in Fragment-Based Drug Discovery

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Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel chemical starting points for drug development.[1][2] This methodology relies on screening libraries of low molecular weight compounds, or "fragments," to identify weak but high-quality binders that can be optimized into potent, drug-like leads.[1][3][4] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the principles and practical application of FBDD, using **1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid** (CAS 1000576-28-2) as an exemplary fragment. We will cover the entire workflow, from fragment library considerations and primary screening using advanced biophysical techniques to hit validation and strategies for fragment evolution.

The Rationale for Fragment-Based Drug Discovery (FBDD)

The core principle of FBDD is that the vastness of chemical space (estimated at $\sim 10^{60}$ molecules) is more effectively explored using smaller, less complex molecules.[3][5] While HTS campaigns screen millions of larger, drug-like compounds to find potent (nM to low μ M)

binders, FBDD screens libraries of just a few thousand fragments.^[6] These fragments, due to their simplicity, have a higher probability of finding a complementary binding pocket on a protein target.

The initial hits from an FBDD screen are typically weak, with binding affinities in the high micromolar (μM) to millimolar (mM) range.^{[1][3]} However, they form highly efficient interactions, meaning they have a high binding energy per atom. This efficiency provides a more optimal starting point for medicinal chemistry optimization.^[7] Sensitive biophysical techniques are therefore essential to detect and characterize these weak binding events accurately.^{[3][8]}

Advantages of the FBDD Approach:

- **Higher Hit Rates:** Fragment libraries often yield more hits compared to HTS libraries for challenging targets.^[9]
- **Efficient Chemical Space Exploration:** Smaller libraries can provide broader coverage of chemical and property space.^{[3][7]}
- **Superior Starting Points:** Fragment hits often possess better physicochemical properties and provide a clearer path for rational, structure-guided optimization.^[7]
- **Tackling "Undruggable" Targets:** FBDD has proven successful against targets long considered intractable, such as protein-protein interactions and KRAS.^{[1][10]}

The Anatomy of a Fragment: Introducing CAS 1000576-28-2

The success of an FBDD campaign is intrinsically linked to the quality of the fragment library.^[11] A well-designed fragment should possess specific physicochemical properties that maximize its potential for forming favorable interactions while maintaining solubility and synthetic tractability. The widely accepted "Rule of Three" (Ro3) provides a useful set of guidelines for fragment selection.^[11]

The "Rule of Three" Guidelines:

- Molecular weight < 300 Da

- Number of hydrogen bond donors ≤ 3
- Number of hydrogen bond acceptors ≤ 3
- Calculated logP (cLogP) ≤ 3

1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid (CAS 1000576-28-2) serves as an excellent model fragment that aligns with these principles. Its properties make it a suitable candidate for inclusion in a fragment library for screening against a wide range of biological targets.

Table 1: Physicochemical Properties of CAS 1000576-28-2

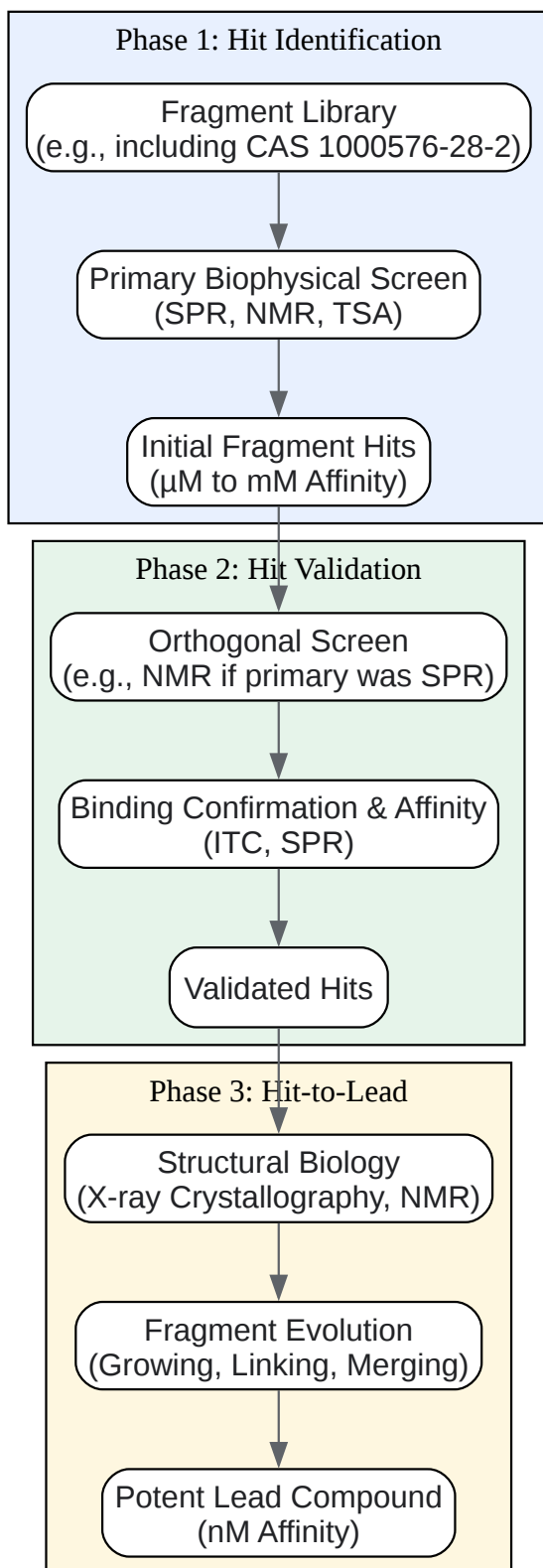
| Property | Value | Source |
|---------------------|----------------------------|---|
| CAS Number | 1000576-28-2 | [12] |
| Molecular Formula | C13H14N2O3 | [12] |
| Molecular Weight | 246.26 g/mol | [12] |
| Boiling Point | 480.1±35.0 °C (Predicted) | [12] [13] |
| Density | 1.42±0.1 g/cm3 (Predicted) | [12] [13] |
| pKa | 4.00±0.30 (Predicted) | [12] [13] |
| Storage Temperature | 2-8°C | [12] [13] |

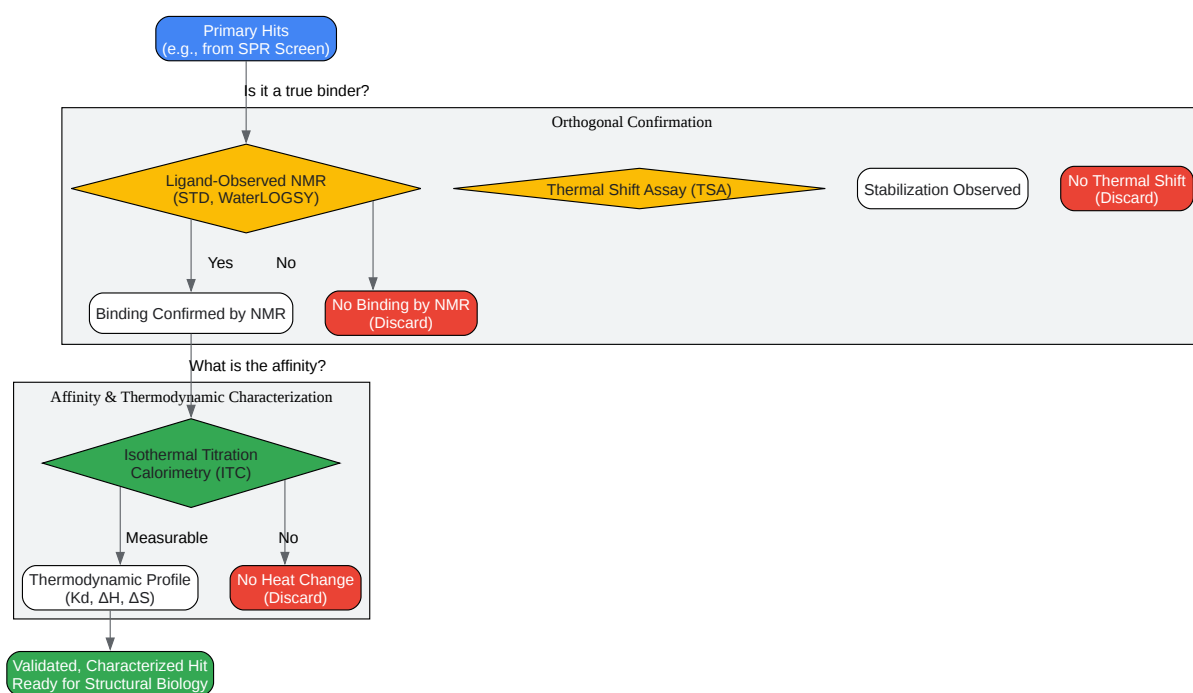
This compound serves as a key intermediate in the synthesis of novel pharmaceuticals and is used in biochemical research to study enzyme inhibition.[\[14\]](#) Its structure contains both hydrogen bond donors and acceptors, providing opportunities for specific interactions within a protein binding site.

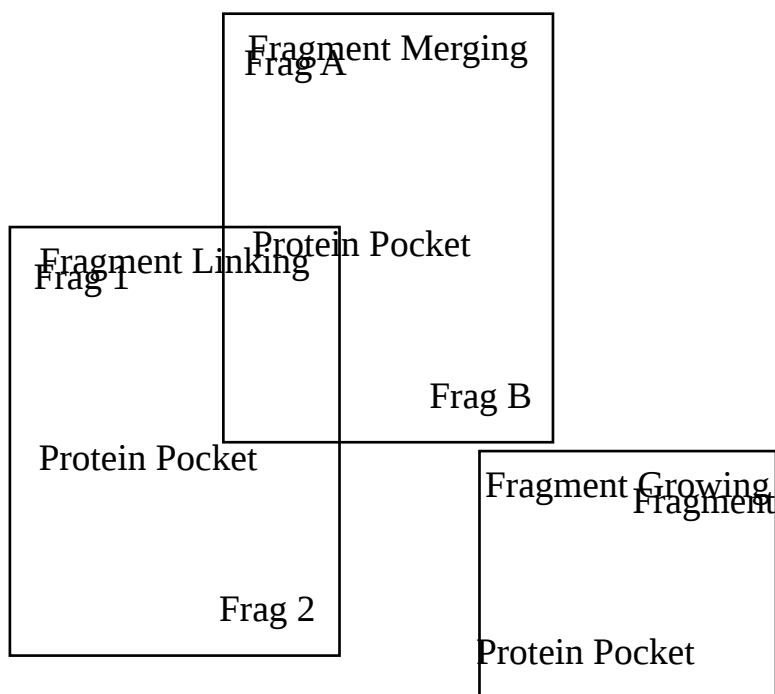
The FBDD Experimental Workflow: A Comprehensive Guide

A successful FBDD campaign is a multi-stage process that requires careful planning and execution. It begins with a primary screen to identify initial hits, followed by a rigorous validation

cascade to eliminate false positives, and concludes with structural and thermodynamic characterization to guide lead optimization.







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